molecular formula C11H6FIN4 B12540114 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-

Cat. No.: B12540114
M. Wt: 340.09 g/mol
InChI Key: BEWGWPIPQXXPKZ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)- typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitutions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are often derivatives of the original compound, with modifications that can enhance or alter its biological activity .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anti-cancer agent, particularly as an FGFR inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily by inhibiting FGFRs. This inhibition disrupts the FGFR signaling pathway, which is involved in cell proliferation, migration, and survival. By blocking this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)- is unique due to its specific substitution pattern, which enhances its ability to inhibit FGFRs. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C11H6FIN4

Molecular Weight

340.09 g/mol

IUPAC Name

5-fluoro-2-iodo-3-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H6FIN4/c12-7-1-8-9(6-2-14-5-15-3-6)10(13)17-11(8)16-4-7/h1-5H,(H,16,17)

InChI Key

BEWGWPIPQXXPKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=C(N2)I)C3=CN=CN=C3)F

Origin of Product

United States

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